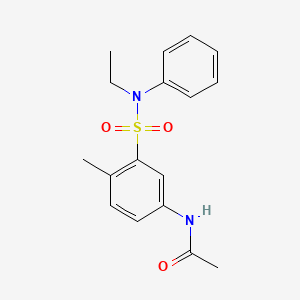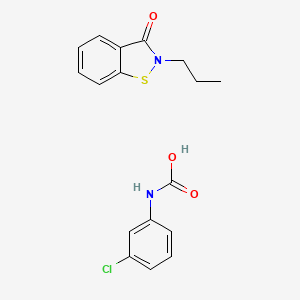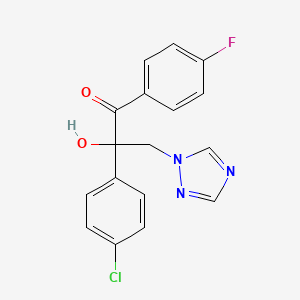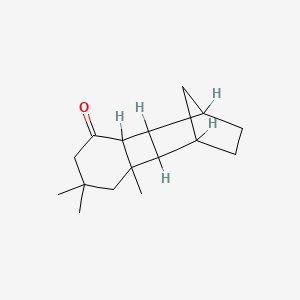
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of one or more amino groups attached to an aromatic ring. Aromatic amines are widely used in various industrial applications, including the production of dyes, pharmaceuticals, and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline typically involves multi-step organic reactions. One common method is the reduction of nitro compounds to amines. For example, the starting materials could be 4-nitro-3,5-diethylbenzyl chloride and 4-nitrobenzyl chloride. These compounds can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines. The reaction conditions usually involve moderate temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of alternative reducing agents, such as sodium borohydride or lithium aluminum hydride, may be employed to achieve the desired product.
化学反应分析
Types of Reactions
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds, depending on the specific reaction.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, polymers, and other materials.
作用机制
The mechanism of action of 4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline depends on its specific application. In a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.
相似化合物的比较
Similar Compounds
Aniline: A simple aromatic amine with a single amino group attached to a benzene ring.
N,N-Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
4-Aminobenzylamine: An aromatic amine with an amino group attached to the benzyl position.
Uniqueness
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline is unique due to the presence of two amino groups attached to different aromatic rings, which may confer distinct chemical and biological properties compared to simpler aromatic amines.
属性
CAS 编号 |
93859-39-3 |
|---|---|
分子式 |
C24H29N3 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-diethylaniline |
InChI |
InChI=1S/C24H29N3/c1-3-19-14-18(15-20(4-2)24(19)27)11-17-7-10-23(26)21(13-17)12-16-5-8-22(25)9-6-16/h5-10,13-15H,3-4,11-12,25-27H2,1-2H3 |
InChI 键 |
DHBSKKSIHAPCJU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


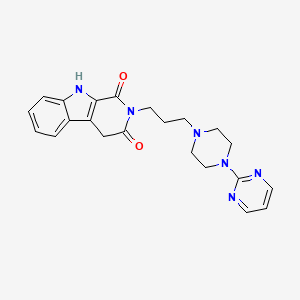
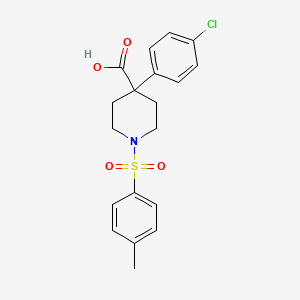
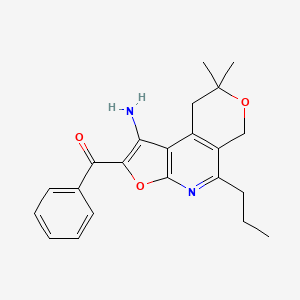
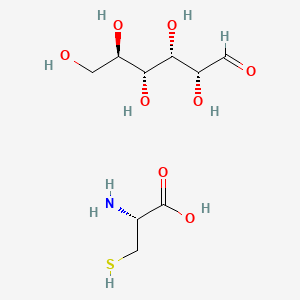

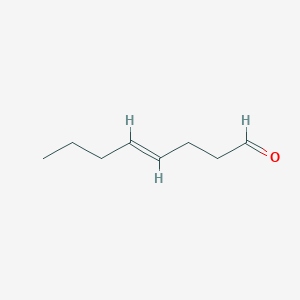
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
